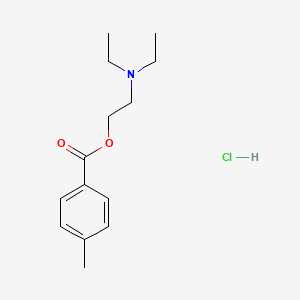
p-Methylcaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methylcaine: is a synthetic compound known for its local anesthetic properties. It is chemically related to other local anesthetics like lidocaine and procaine. The compound is characterized by the presence of a para-methyl group on its aromatic ring, which influences its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylcaine typically involves the alkylation of aniline derivatives. One common method is the reaction of p-toluidine with chloroacetyl chloride, followed by the reduction of the resulting intermediate to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: p-Methylcaine undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: p-Methylbenzoic acid.
Reduction: p-Methylamine.
Substitution: p-Bromo-methylcaine or p-Chloro-methylcaine.
Aplicaciones Científicas De Investigación
Chemistry: p-Methylcaine is used as a model compound in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells and their mechanisms of action.
Medicine: this compound is investigated for its potential use as a local anesthetic in medical procedures, particularly in dentistry and minor surgeries.
Industry: The compound is used in the formulation of topical anesthetic creams and gels for pain relief.
Mecanismo De Acción
p-Methylcaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.
Comparación Con Compuestos Similares
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Procaine: A local anesthetic with a shorter duration of action compared to p-Methylcaine.
Bupivacaine: Known for its long-lasting effects, used in epidural anesthesia.
Uniqueness: this compound is unique due to its specific para-methyl substitution, which influences its potency and duration of action. Compared to lidocaine and procaine, this compound may offer a different balance of efficacy and side effects, making it suitable for specific clinical applications.
Propiedades
Número CAS |
34320-71-3 |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H |
Clave InChI |
JTFFBAIQSAXOSO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
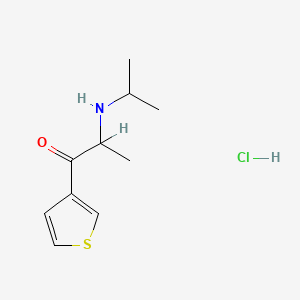
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
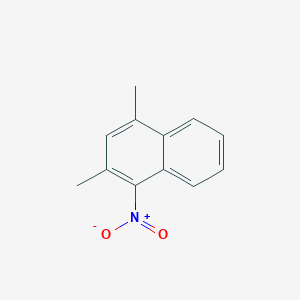

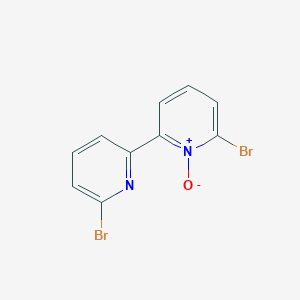
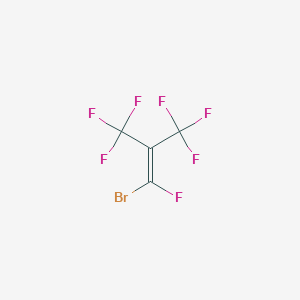

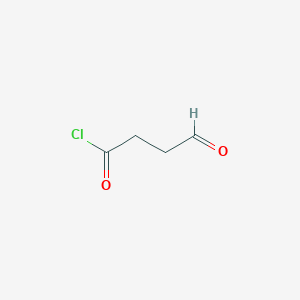
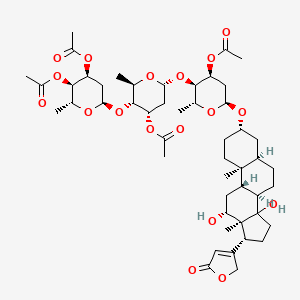
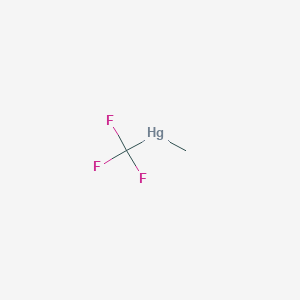
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
